

Aziprotryne: A Technical Overview of an Obsolete Triazine Herbicide

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Compound of Interest

Compound Name: **Aziprotryne**

Cat. No.: **B1232060**

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Introduction

Aziprotryne is a triazine herbicide, now considered obsolete, that was historically used for the post-emergence control of broad-leaved weeds in various vegetable crops.^[1] As a member of the triazine family, its herbicidal activity stems from the inhibition of photosynthesis. This technical guide provides an in-depth overview of **Aziprotryne**, including its chemical identity, mode of action, and relevant physicochemical and toxicological data.

Chemical Identification

The following table summarizes the key chemical identifiers for **Aziprotryne**.

Identifier	Value	Source
IUPAC Name	4-azido-6-(methylsulfanyl)-N-propan-2-yl-1,3,5-triazin-2-amine	[2]
CAS Number	4658-28-0	[2]
Molecular Formula	C ₇ H ₁₁ N ₇ S	[2]
Molecular Weight	225.274 g/mol	[3]
Canonical SMILES	CC(C)NC1=NC(=NC(=N1)N=[N+]=[N-])SC	[1]
InChIKey	AFIIBUOYKYSPPKB-UHFFFAOYSA-N	[2]

Physicochemical and Environmental Fate Properties

Limited quantitative data is available for the physicochemical and environmental fate properties of **Aziprotryne**. The table below presents available information, supplemented with qualitative descriptions.

Property	Value / Description	Source
Physical State	Colorless crystalline solid	[1]
Water Solubility	Moderately soluble in water.	[1]
Vapor Pressure	Considered to be volatile.	[1]
Soil Persistence	Little is known about its environmental persistence. It is classified as moderately mobile and not expected to leach to groundwater.	[1]
Bioaccumulation	Not expected to bioaccumulate.	[1]

Ecotoxicological Data

The ecotoxicological profile of **Aziprotryne** is not extensively documented. The available data suggests the following:

Organism	Toxicity Level	Source
Birds	Not highly toxic	[1]
Fish	Moderately toxic	[1]
Earthworms	High acute toxicity	[1]

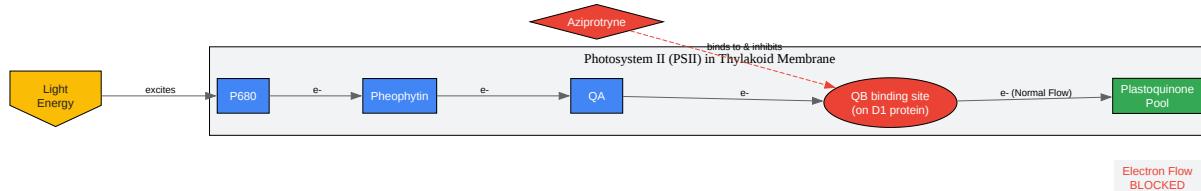
Mode of Action and Signaling Pathway

Aziprotryne, like other triazine herbicides, acts as a potent inhibitor of photosynthetic electron transport.[\[1\]](#)[\[4\]](#) Its primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Specifically, **Aziprotryne** binds to the QB binding site on the D1 protein of the PSII reaction center.[\[4\]](#)[\[5\]](#)[\[6\]](#) This binding event blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[\[5\]](#) The interruption of this electron flow halts the process of photosynthesis, leading to a cascade of secondary effects, including the production of reactive oxygen species, which ultimately results in cell death and the demise of the susceptible plant.[\[7\]](#)

While the primary mode of action is well-understood, it is also worth noting that studies on other triazine herbicides have suggested potential secondary effects. For instance, some triazines have been shown to act as endocrine disruptors in animal models by interfering with relaxin hormone signaling.[\[8\]](#)[\[9\]](#) This pathway involves the competitive inhibition of relaxin binding to its receptor (RXFP1), which in turn affects downstream signaling through PI3K/AKT and ERK pathways, leading to a reduction in nitric oxide (NO) production.[\[8\]](#)[\[9\]](#) However, the relevance of this pathway to the herbicidal action in plants is not established.

Below is a diagram illustrating the primary mode of action of **Aziprotryne** at the Photosystem II complex.



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Caption: Inhibition of photosynthetic electron transport by **Aziprotryne** at the QB binding site of Photosystem II.

Experimental Protocols

Given that **Aziprotryne** is an obsolete herbicide, specific and detailed modern experimental protocols are not readily available. However, this section outlines general methodologies that are applicable for the study of triazine herbicides.

Analysis of Aziprotryne Residues

A common and effective method for the analysis of pesticide residues in environmental and biological samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by chromatographic analysis.

Objective: To extract and quantify **Aziprotryne** from a sample matrix (e.g., soil, water, plant tissue).

Methodology:

- Sample Preparation: Homogenize the sample. For solid samples, a representative portion is weighed.

- Extraction: The sample is placed in a centrifuge tube with an appropriate solvent (typically acetonitrile) and salts (e.g., magnesium sulfate, sodium chloride). The tube is shaken vigorously to extract the pesticide into the organic phase.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences) and magnesium sulfate. This step removes interfering matrix components.
- Analysis: The cleaned extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification of **Aziprotryne**.

Assessment of Photosynthesis Inhibition

Chlorophyll fluorescence analysis is a non-invasive and rapid technique to assess the impact of herbicides on photosynthetic electron transport.

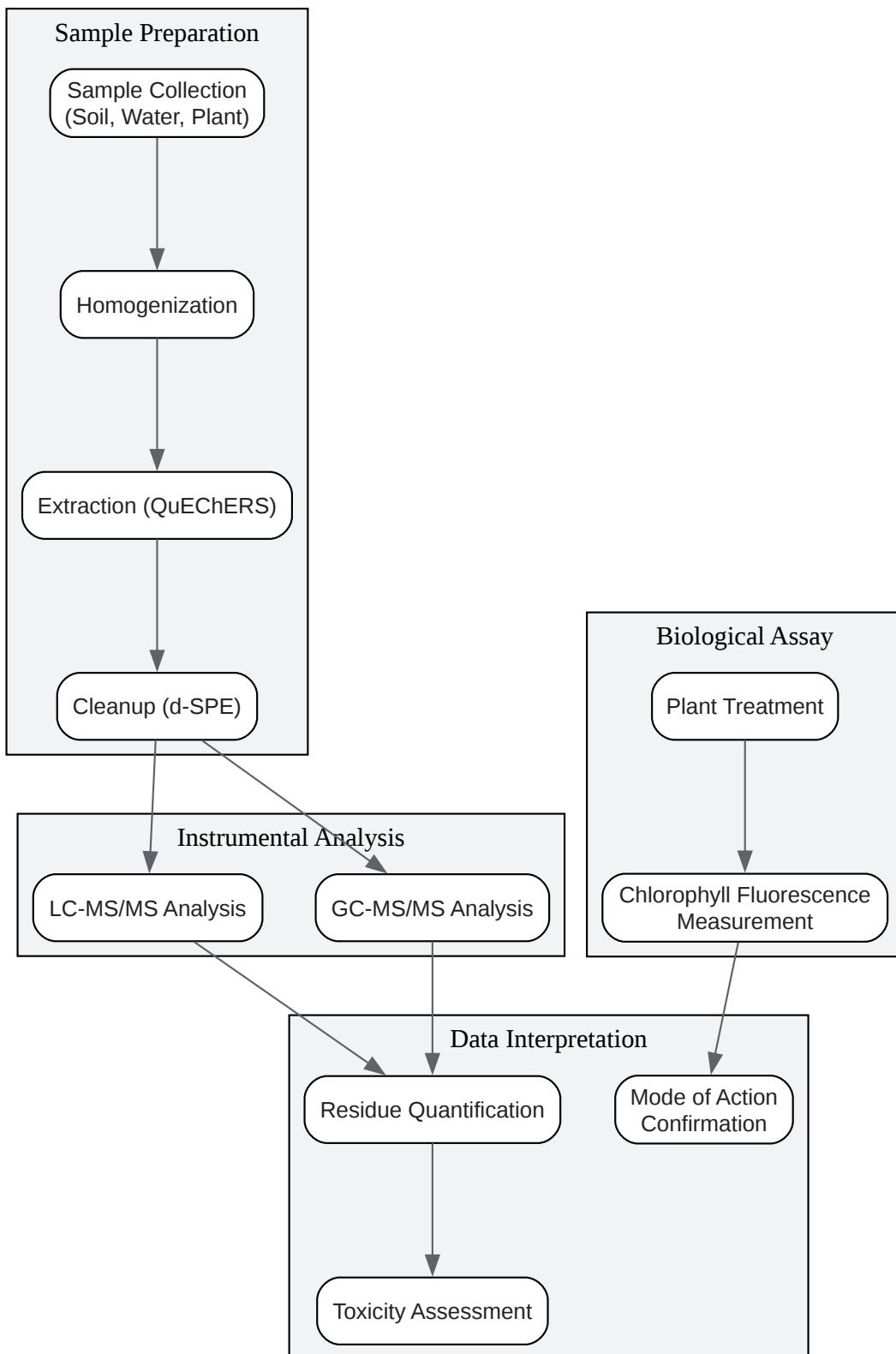
Objective: To measure the inhibitory effect of **Aziprotryne** on Photosystem II activity.

Methodology:

- Plant Treatment: Treat susceptible plants with varying concentrations of **Aziprotryne**.
- Dark Adaptation: Before measurement, the treated leaves are adapted to darkness for a period (e.g., 15-30 minutes) to ensure all reaction centers are open.
- Fluorescence Measurement: A fluorometer is used to measure the chlorophyll fluorescence induction kinetics. An increase in the minimal fluorescence (F_0) and a rapid rise to maximal fluorescence (F_m) are indicative of PSII inhibition.
- Data Analysis: The maximum quantum yield of PSII ($F_v/F_m = (F_m - F_0)/F_m$) is calculated. A decrease in this ratio indicates a reduction in the efficiency of PSII, confirming the inhibitory effect of the herbicide.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the investigation of a triazine herbicide like **Aziprotryne**, from initial sample collection to data analysis.



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Caption: A generalized workflow for the analysis and biological assessment of a triazine herbicide.

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